N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
Description
N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide is a hydrazone derivative featuring a pyrazinecarbohydrazide backbone conjugated with a 4-methoxyphenyl ethylidene moiety. Hydrazones are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, attributed to their ability to form hydrogen bonds and coordinate with metal ions . This compound’s structure combines a heteroaromatic pyrazine ring (enhancing polarity and hydrogen-bonding capacity) with a methoxy-substituted phenyl group (modulating lipophilicity and electronic effects). Below, we compare its structural, spectroscopic, and biological properties with analogous compounds reported in the literature.
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-10(11-3-5-12(20-2)6-4-11)17-18-14(19)13-9-15-7-8-16-13/h3-9H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
ZSJWLFUUKJCJTB-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-methoxyacetophenone with 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is heated to 70°C for about 2 hours, and then the solution is cooled to 4°C to allow the formation of crystals .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their modifications:
Key Observations :
- Pyrazine vs.
- Benzofuran-Triazole Hybrid : The benzofuran-triazole hybrid () introduces additional hydrogen-bonding sites (N–H, O atoms) and rigid planar geometry, which may enhance receptor binding in antimicrobial applications.
- Naphthalene Substituents : The naphthalene derivative () exhibits superior antioxidant activity (1.35× ascorbic acid) due to extended aromaticity and radical-stabilizing effects.
Spectroscopic Characterization
IR Spectroscopy
Insights :
- The pyrazine and thiophene analogs show similar C=O stretches, but thiophene’s C–S bond introduces a distinct peak at ~680 cm⁻¹.
- Triazole-containing compounds exhibit additional C–N stretching vibrations (~1560 cm⁻¹) .
NMR Spectroscopy
- 1H NMR : The 4-methoxyphenyl group consistently appears as a singlet at δ 3.80–3.85 ppm for OCH₃. Hydrazide NH protons resonate at δ 10.7–11.0 ppm (exchangeable, broad) .
- 13C NMR : The pyrazine C=O carbon appears at ~162 ppm, while the methoxy carbon is at ~55 ppm . Thiophene derivatives show aromatic carbons at δ 125–140 ppm .
Trends :
- Antioxidant Activity : Naphthalene and thiophene derivatives outperform pyrazine analogs due to enhanced radical stabilization .
- Antimicrobial Potency : Halogenated derivatives (e.g., 4-chlorophenyl in ) show superior activity compared to methoxy-substituted compounds, likely due to increased electrophilicity.
Structural and Crystallographic Insights
- Planarity : The pyrazinecarbohydrazide derivative exhibits a planar conformation stabilized by intramolecular N–H···O hydrogen bonds (N–H···O: 2.02 Å) .
- Crystal Packing : Benzofuran-triazole hybrids form π-stacked dimers (3.5 Å spacing), enhancing thermal stability .
- Electron Density : Thiophene analogs show delocalized electron density across the heterocycle, which may improve charge-transfer interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
